3,5-Dibromo-2-(methylthio)pyridine
Description
Contextual Importance of Halogenated Pyridines in Organic Synthesis
Halogenated pyridines are indispensable building blocks in the synthesis of complex organic molecules. researchgate.net The presence of halogen atoms on the pyridine (B92270) ring serves multiple purposes. Firstly, halogens act as versatile synthetic handles, enabling a wide range of subsequent chemical transformations. For instance, carbon-halogen bonds can participate in numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org
Secondly, the electronic properties of the pyridine ring are significantly influenced by the presence and position of halogen atoms. As electron-withdrawing groups, halogens can modulate the reactivity of the ring towards both electrophilic and nucleophilic attack. This modulation is key to controlling the regioselectivity of further functionalization. While electrophilic aromatic substitution on the electron-deficient pyridine ring can be challenging, requiring harsh conditions, methods like metalation-halogenation sequences provide reliable access to specific isomers. chemrxiv.org The development of efficient and regioselective halogenation methods for pyridines and their N-oxides continues to be an active area of research, underscoring their importance. researchgate.netnih.gov
The strategic placement of two bromine atoms in 3,5-Dibromo-2-(methylthio)pyridine offers multiple sites for selective functionalization, enhancing its potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.net
The Significance of Pyridine-Based Methylthio Ethers in Synthetic Chemistry
Pyridine-based methylthio ethers, characterized by the presence of a methylthio (-SCH3) group on the pyridine ring, are another important class of synthetic intermediates. ontosight.ai The methylthio group can influence the electronic landscape of the pyridine ring and offers unique avenues for chemical modification. ontosight.ai For example, the sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as leaving groups in nucleophilic substitution reactions. This reactivity provides a pathway for the introduction of a variety of nucleophiles at the position of the original methylthio group.
Furthermore, the methylthio group itself can direct the regioselectivity of certain reactions on the pyridine ring. Its presence can activate or deactivate specific positions towards electrophilic or nucleophilic attack, complementing the directing effects of other substituents. In the context of medicinal chemistry, the methylthio group can be a key pharmacophore, contributing to the binding of a molecule to its biological target. ontosight.ai
Research Landscape and Potential Contributions of this compound
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its potential contributions can be inferred from the reactivity of its functional groups. The compound serves as a trifunctionalized building block, with two reactive bromine atoms and a modifiable methylthio group. This arrangement allows for a stepwise and selective functionalization strategy.
The research landscape for this compound likely lies in its use as a key intermediate for the synthesis of more complex, highly substituted pyridine derivatives. For instance, one of the bromine atoms could undergo a Suzuki coupling to introduce a new carbon-carbon bond, followed by a Buchwald-Hartwig amination at the other bromine position. Concurrently, the methylthio group could be oxidized and subsequently displaced. This high degree of synthetic flexibility makes this compound a valuable tool for medicinal chemists and materials scientists.
Overview of Research Areas and Methodologies
The primary research area involving this compound is likely to be in synthetic methodology and drug discovery. The methodologies employed would focus on the selective transformation of its functional groups.
Key Research Methodologies:
Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings would be employed to functionalize the C-Br bonds.
Nucleophilic Aromatic Substitution (SNA_r): The bromine atoms, activated by the electron-withdrawing nature of the pyridine ring, could be displaced by various nucleophiles.
Oxidation and Displacement of the Methylthio Group: The methylthio group can be oxidized to a sulfoxide or sulfone, which can then be displaced by nucleophiles.
Metal-Halogen Exchange: Treatment with organolithium reagents could generate a lithiated pyridine species, which can then react with a variety of electrophiles.
The synthesis of this compound itself would likely involve the treatment of a suitable precursor, such as 2-mercaptopyridine, with a methylating agent, followed by a regioselective dibromination. Alternatively, a nucleophilic substitution of a bromine atom in a tribromopyridine with a thiolate could be envisioned. A plausible synthetic route involves the reaction of 3,5-dibromopyridine (B18299) with sodium thiomethoxide.
Table of Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₅Br₂NS |
| Molecular Weight | 282.98 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NS/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMOXWQMYAIHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3,5 Dibromo 2 Methylthio Pyridine
Cross-Coupling Reactions at Brominated Positions
The bromine atoms on the pyridine (B92270) ring of 3,5-Dibromo-2-(methylthio)pyridine are susceptible to substitution via transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is a prominent and widely utilized transformation.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org For this compound, this reaction offers a direct route to introduce aryl or heteroaryl substituents at the C3 and C5 positions.
The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst, its associated ligands, the base, and the solvent system. The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine-based ligand. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. mdpi.com
For the coupling of bromopyridines, bulky and electron-rich phosphine (B1218219) ligands have been shown to be particularly effective. Ligands such as SPhos have demonstrated high efficacy in the cross-coupling of unactivated aryl chlorides and bromides, often at low catalyst loadings. mdpi.com In the context of related brominated pyrimidine (B1678525) systems, the use of Pd(PPh₃)₄ as a catalyst with a base like K₃PO₄ in a 1,4-dioxane/water solvent mixture has proven to be effective for achieving good yields. mdpi.com Microwave-assisted protocols, often in combination with specific catalyst systems like XPhosPdG2/XPhos, can also be employed to enhance reaction rates and yields, and in some cases, prevent side reactions such as debromination. rsc.org
| Catalyst System | Base | Solvent | Typical Conditions | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Thermal heating | mdpi.com |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | Room temperature to moderate heating | mdpi.com |
| XPhosPdG2 / XPhos | K₃PO₄ | 1,4-Dioxane | Microwave irradiation | rsc.org |
This table presents common catalyst, base, and solvent combinations used in Suzuki-Miyaura coupling reactions of related brominated heterocycles.
In dihalogenated pyridines, the regioselectivity of the Suzuki-Miyaura coupling is a critical consideration. The relative reactivity of the two bromine atoms in this compound is influenced by both electronic and steric factors. The bromine at the C5 position is generally more reactive towards palladium-catalyzed coupling than the bromine at the C3 position. This is attributed to the electronic influence of the nitrogen atom and the steric hindrance posed by the adjacent methylthio group at C2. Research on analogous systems, such as pyridinium (B92312) N-(3,5-dibromoheteroar-2-yl)aminides, has shown that regioselective Suzuki coupling can be achieved. sigmaaldrich.com
By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid and the reaction time, it is possible to achieve mono-arylation, predominantly at the C5 position, to yield 3-bromo-5-aryl-2-(methylthio)pyridine derivatives. Subsequent coupling at the C3 position can then be performed to introduce a different aryl or heteroaryl group, leading to the synthesis of unsymmetrically disubstituted pyridines. The scope of the reaction is broad, allowing for the introduction of a wide variety of aryl and heteroaryl boronic acids bearing both electron-donating and electron-withdrawing substituents. nih.gov
Exploration of Other Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is a primary method for the functionalization of this compound, other palladium-catalyzed cross-coupling reactions could also be employed. These include the Stille coupling (using organotin reagents), the Heck coupling (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). The choice of a specific methodology would depend on the desired final product and the compatibility of the functional groups on the coupling partners.
Transformations Involving the Methylthio Group
The methylthio group at the 2-position of the pyridine ring offers another site for chemical modification, primarily through oxidation reactions.
Selective Oxidation to Sulfoxides and Sulfones
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation is valuable as it can significantly alter the electronic properties and biological activity of the molecule. The control over the oxidation state is crucial and can be achieved by selecting the appropriate oxidizing agent and reaction conditions.
For the selective oxidation of a methylthio group to a sulfoxide, milder oxidizing agents are typically employed. Reagents such as hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA) with a stoichiometric amount can effectively perform this transformation. The reaction to form the sulfoxide is generally carried out at controlled temperatures to prevent over-oxidation to the sulfone. researchgate.netmdpi.com
To achieve the full oxidation to the sulfone, stronger oxidizing conditions or an excess of the oxidizing agent is required. Using an excess of m-CPBA or hydrogen peroxide can drive the reaction to completion, yielding the 3,5-dibromo-2-(methylsulfonyl)pyridine. The resulting sulfone group is a strong electron-withdrawing group and can further influence the reactivity of the pyridine ring.
| Oxidizing Agent | Target Product | Typical Conditions | Reference |
| H₂O₂ in Acetic Acid | Sulfoxide | Stoichiometric amount, controlled temperature | mdpi.com |
| m-CPBA | Sulfoxide | 1 equivalent, controlled temperature | |
| Excess H₂O₂ | Sulfone | Excess reagent, potentially elevated temperature | |
| Excess m-CPBA | Sulfone | >2 equivalents |
This table summarizes common reagents and conditions for the selective oxidation of aryl methyl sulfides to sulfoxides and sulfones.
Desulfurization and Other Carbon-Sulfur Bond Transformations
The methylthio group (-SMe) in this compound is a key site for chemical modification. Common transformations involve the oxidation of the sulfur atom or the cleavage of the carbon-sulfur bond.
Oxidation: The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations are significant as they drastically alter the electronic properties of the substituent, turning the electron-donating methylthio group into a strongly electron-withdrawing sulfinyl or sulfonyl group. This, in turn, modifies the reactivity of the pyridine ring, particularly towards nucleophilic substitution. Typical oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The degree of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions.
Carbon-Sulfur Bond Cleavage: The bond between the pyridine C2 carbon and the sulfur atom can also be cleaved under certain conditions. For instance, treatment of thioanisoles and related 2-(methylthio)pyridine (B99088) derivatives with N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride has been shown to result in the cleavage of the C-S bond. researchgate.net This type of reaction offers a pathway to further functionalize the C2 position after having used the methylthio group to direct other reactions.
Table 1: Potential Carbon-Sulfur Bond Transformations This table presents potential reactions based on the known reactivity of analogous 2-(methylthio)pyridine compounds.
| Transformation | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Oxidation to Sulfoxide | 1.1 eq. m-CPBA, CH₂Cl₂, 0°C to RT | 3,5-Dibromo-2-(methylsulfinyl)pyridine | Converts the -SMe group to a chiral, electron-withdrawing sulfoxide. |
| Oxidation to Sulfone | >2.2 eq. m-CPBA, CH₂Cl₂, RT | 3,5-Dibromo-2-(methylsulfonyl)pyridine | Further oxidation yields the strongly electron-withdrawing sulfone group. |
| C-S Bond Cleavage | NBS, CCl₄, reflux | Products of further functionalization at C2 | Reaction proceeds via a sulfonium (B1226848) intermediate, cleaving the C-S bond. researchgate.net |
Nucleophilic Aromatic Substitution on the Pyridine Ring
The two bromine atoms on the pyridine ring are potential sites for nucleophilic aromatic substitution (SNAr). However, their reactivity is not identical and is influenced by the other substituents. The electron-deficient nature of the pyridine ring generally facilitates SNAr reactions.
The most common and synthetically valuable substitutions on such substrates are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov In these reactions, the C-Br bond is converted to a C-C bond by reacting with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org
The regioselectivity of substitution on 3,5-dibromopyridine (B18299) derivatives is a critical consideration. Studies on analogous polyhalogenated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that substitution does not occur randomly. beilstein-journals.org In the case of this compound, the C5-Br is para to the electron-donating methylthio group, which could enhance its reactivity towards oxidative addition to the palladium(0) catalyst compared to the C3-Br, which is meta to the methylthio group. Therefore, selective mono-substitution at the C5 position is often achievable under carefully controlled conditions. nih.gov
Direct substitution with other nucleophiles, such as amines or alkoxides, is also possible. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the halogen, forming a negatively charged intermediate (Meisenheimer complex), which then rearomatizes by expelling the bromide ion. The success of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions. chemguide.co.uk
Table 2: Representative Nucleophilic Aromatic Substitution Reactions This table presents examples of SNAr reactions based on established methods for related bromopyridines.
| Reaction Type | Position | Reagents & Conditions | Product Example | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C5 | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90°C | 3-Bromo-5-phenyl-2-(methylthio)pyridine | Moderate to Good nih.govnih.gov |
| Buchwald-Hartwig Amination | C5 or C3 | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 5-Anilino-3-bromo-2-(methylthio)pyridine | Variable |
| Substitution with Amine | C5 or C3 | Excess Morpholine, High Temperature (e.g., >150°C), sealed tube | 4-(3-Bromo-2-(methylthio)pyridin-5-yl)morpholine | Variable |
Electrophilic Reactions and Functionalization of the Pyridine Nucleus
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the nucleus towards attack by electrophiles. This deactivation is significantly amplified in this compound by the presence of two additional electron-withdrawing bromine atoms.
The only unsubstituted position on the ring is C4. While the 2-methylthio group is an ortho-, para-director and would direct an incoming electrophile to the C5 (and C3) positions, these are already substituted. Its activating effect at the meta-position (C4) is weak. Consequently, the C4 position is highly deactivated.
Standard electrophilic reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation are expected to be extremely difficult and would likely require forcing conditions. Such conditions may lead to oxidation of the methylthio group or decomposition of the starting material rather than the desired substitution. In many cases of EAS on pyridines, the reaction proceeds on the protonated form of the pyridine, which is even more deactivated. Therefore, functionalization of the C4 position via electrophilic substitution is not considered a viable synthetic route for this particular substrate.
Table 3: Predicted Outcome of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Outcome | Reasoning |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | No reaction or decomposition | Severe deactivation of the ring by nitrogen and two bromine atoms. |
| Bromination | Br₂ / FeBr₃ | No reaction | The ring is already heavily brominated and deactivated. |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | No reaction | Lewis acid catalyst (AlCl₃) complexes strongly with the pyridine nitrogen, causing extreme deactivation. |
Derivatization and Complex Scaffold Construction Utilizing 3,5 Dibromo 2 Methylthio Pyridine
Synthesis of Polyfunctionalized Pyridine (B92270) Derivatives
The two bromine atoms on the pyridine ring of 3,5-Dibromo-2-(methylthio)pyridine serve as convenient handles for introducing a wide range of functional groups through various cross-coupling and substitution reactions. The differential reactivity of the bromine atoms can, in some cases, allow for selective mono-functionalization, followed by a second, different transformation at the remaining C-Br bond.
One of the most powerful methods for the derivatization of this scaffold is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This palladium-catalyzed reaction allows for the formation of C-C bonds by coupling the bromopyridine with a variety of organoboron reagents. By employing this methodology, aryl, heteroaryl, and alkyl groups can be introduced at the 3- and 5-positions of the pyridine ring. The methylthio group at the 2-position is generally more nucleophilic than a methoxy (B1213986) group, which can enhance the reactivity of the compound in such coupling reactions.
Furthermore, the bromine atoms can be displaced by nucleophiles, such as amines, thiols, and alkoxides, to yield a variety of substituted pyridines. The conditions for these nucleophilic aromatic substitution (SNAr) reactions can often be tuned to favor either mono- or di-substitution.
The methylthio group itself is not merely a spectator. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). These oxidized derivatives exhibit altered electronic properties and can participate in further transformations, adding another layer of synthetic versatility.
Table 1: Representative Reactions for the Synthesis of Polyfunctionalized Pyridine Derivatives
| Starting Material | Reagent(s) | Catalyst/Conditions | Product |
| This compound | Arylboronic acid | Pd(PPh3)4, K2CO3, Toluene/H2O, 80 °C | 3-Aryl-5-bromo-2-(methylthio)pyridine |
| This compound | R-NH2 | Base, High Temperature | 3-Amino-5-bromo-2-(methylthio)pyridine |
| This compound | m-CPBA | CH2Cl2, 0 °C to rt | 3,5-Dibromo-2-(methylsulfinyl)pyridine |
| This compound | 2 eq. m-CPBA | CH2Cl2, rt | 3,5-Dibromo-2-(methylsulfonyl)pyridine |
Annulation Reactions and Formation of Fused Heterocyclic Systems
The strategic placement of reactive groups in this compound makes it an excellent precursor for the construction of fused heterocyclic systems, particularly thieno[3,2-b]pyridines. These fused systems are of significant interest due to their presence in biologically active molecules and functional materials.
A common strategy involves the intramolecular cyclization of a suitably functionalized derivative. For instance, conversion of one of the bromine atoms to a group capable of reacting with the methylthio group or the adjacent ring position can initiate an annulation reaction. A powerful approach is the regioselective lithiation of a related compound, 3-methylthiopyridine, to facilitate the construction of the thiophenic ring, a strategy that can be adapted for the more complex dibromo-substituted analog. researchgate.net
Another approach involves a Gewald-type reaction. While not a direct annulation of the starting material itself, derivatives of this compound can be elaborated into intermediates suitable for this multicomponent reaction, which typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur to construct a thiophene (B33073) ring fused to another heterocycle.
Furthermore, palladium-catalyzed intramolecular cyclization reactions can be employed. For example, after a Sonogashira coupling to introduce an alkyne at the 3-position, the resulting intermediate could undergo a palladium-catalyzed cyclization involving the methylthio group to form a thieno[3,2-b]pyridine.
Table 2: Potential Annulation Strategies for Fused Heterocycle Synthesis
| Reaction Type | Intermediate | Reagents/Conditions | Fused System |
| Intramolecular Cyclization | 3-Acetyl-5-bromo-2-(methylthio)pyridine | Lawesson's Reagent | Thieno[3,2-b]pyridine |
| Intramolecular Buchwald-Hartwig | 3-Amino-5-bromo-2-(methylthio)pyridine | Pd catalyst, base | Pyrido[3,2-b]pyrrolo[1,2-a]pyrazine |
| Pictet-Spengler type | 3-(2-Aminoethyl)-5-bromo-2-(methylthio)pyridine | Acid | Tetrahydropyrido[3,4-b]indole |
Precursor in Natural Product Analog Synthesis
The structural motifs accessible from this compound are found in various natural products. Consequently, this compound serves as a valuable starting material for the synthesis of analogs of these natural products, which are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
For example, the thieno[2,3-b]pyridine (B153569) core, which can be accessed from derivatives of this compound, is a key feature in a number of compounds with reported biological activity. dntb.gov.ua Synthetic routes starting from this dibrominated pyridine allow for the systematic variation of substituents on the pyridine ring, providing access to a library of analogs that would be difficult to prepare otherwise.
The synthesis of analogs of marine alkaloids, many of which feature highly substituted pyridine or fused pyridine ring systems, represents another area where this compound can be a key precursor. The ability to sequentially functionalize the 3- and 5-positions allows for the introduction of side chains and functional groups that mimic those found in the natural products.
Design and Synthesis of Ligands for Catalysis
The development of novel ligands is crucial for advancing the field of homogeneous catalysis. The pyridine scaffold is a common feature in many successful ligands due to its favorable electronic and steric properties. This compound provides a platform for the synthesis of new bidentate and tridentate ligands.
The two bromine atoms can be replaced with phosphine (B1218219) groups, additional nitrogen-containing heterocycles, or other coordinating moieties through cross-coupling reactions. The methylthio group can also act as a coordinating atom, leading to the formation of N,S-bidentate ligands. The steric and electronic properties of the resulting ligands can be fine-tuned by varying the substituents introduced at the 3- and 5-positions.
These custom-designed ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis. The modularity of the synthesis, starting from this compound, allows for the rapid generation of a library of ligands for screening in catalytic applications.
Advanced Spectroscopic and Structural Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The specific wavelengths of absorption are characteristic of the molecule's chromophoric systems.
Analysis of Electronic Transitions and Chromophores
The UV-Vis spectrum of 3,5-Dibromo-2-(methylthio)pyridine is primarily defined by the electronic structure of the substituted pyridine (B92270) ring. The pyridine nucleus itself is a chromophore containing π-electrons in its aromatic system and non-bonding (n) electrons on the nitrogen atom. The introduction of two bromine atoms and a methylthio group (–SCH₃) modifies the electronic properties of the parent chromophore.
The key chromophoric system is the dibrominated pyridine ring. The sulfur atom of the methylthio group and the nitrogen atom of the pyridine ring possess lone pairs of non-bonding electrons (n-electrons). The aromatic ring contains a delocalized system of π-electrons. Consequently, two principal types of electronic transitions are expected for this molecule:
π→π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are characteristic of aromatic systems. For substituted pyridines, these absorptions are often observed in the range of 200-300 nm. researchgate.net
n→π* Transitions: These involve the excitation of a non-bonding electron (from the sulfur or nitrogen atom) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity compared to π→π* transitions and occur at longer wavelengths. researchgate.net
The bromine and methylthio substituents act as auxochromes, which are groups that modify the absorption characteristics of a chromophore. Both the bromo groups (with their lone pairs) and the methylthio group can influence the energy levels of the molecular orbitals. This substitution is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* and n→π* transitions compared to unsubstituted pyridine. Studies on similar brominated pyridines have identified π→π* transitions in the region of 270-300 nm. nih.govnist.gov
| Expected Transition | Typical Wavelength Region (nm) | Associated Functional Groups |
| π→π | ~270-300 | Substituted Pyridine Ring |
| n→π | >300 | Pyridine Nitrogen, Thioether Sulfur |
High-Resolution Mass Spectrometry (HRMS)
HRMS is an indispensable tool for the precise determination of molecular formulas and the elucidation of molecular structures through the analysis of fragmentation patterns.
Precise Molecular Mass Determination
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of its elemental composition. The theoretical exact mass of the molecular ion of this compound can be calculated from its molecular formula, C₆H₅Br₂NS. A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern of the molecular ion, which will appear as a characteristic cluster of peaks (M, M+2, M+4) due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| Parameter | Value |
| Molecular Formula | C₆H₅Br₂NS |
| Calculated Exact Mass ([M]⁺, using ⁷⁹Br) | 280.8618 |
| Calculated Exact Mass ([M+2]⁺, using ⁷⁹Br, ⁸¹Br) | 282.8598 |
| Calculated Exact Mass ([M+4]⁺, using ⁸¹Br) | 284.8577 |
Elucidation of Fragmentation Pathways
Electron ionization (EI) mass spectrometry causes the molecule to fragment in predictable ways, providing a "fingerprint" that aids in structural identification. The analysis of these fragmentation pathways for this compound reveals several characteristic bond cleavages.
A primary fragmentation event is often the loss of a methyl radical from the methylthio group, a common α-cleavage in thioethers. rsc.org Another expected pathway is the loss of one or both bromine atoms.
Key predicted fragmentation pathways include:
Loss of a Methyl Radical: The molecular ion ([C₆H₅Br₂NS]⁺˙) can lose a methyl radical (•CH₃) to form a stable fragment ion at m/z [M-15]⁺.
Loss of a Bromine Radical: Cleavage of a C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z [M-79]⁺ or [M-81]⁺. Subsequent loss of the second bromine atom is also a probable event.
Cleavage of the Thioether Bond: The C-S bond can cleave, potentially leading to fragments corresponding to the brominated pyridine ring and the methylthio moiety.
The study of fragmentation in related 2-alkylthiopyridines supports these proposed pathways, where the primary fragmentations involve the side chain. rsc.orgcore.ac.uk The relative abundance of these fragments provides insight into the stability of the resulting ions and the parent molecule's structure. libretexts.org
X-ray Diffraction Analysis
X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Structure Determination
As of this writing, the specific single crystal X-ray structure of this compound has not been deposited in publicly available crystallographic databases. However, analysis of related structures, such as 3-bromo-pyridine N-oxide, demonstrates the utility of this technique. nih.gov
Below is an illustrative table showing the type of crystallographic data that would be obtained from a single crystal X-ray diffraction experiment, using placeholder values typical for a small organic molecule.
| Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.51 |
| b (Å) | 9.88 |
| c (Å) | 14.23 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1055 |
| Z (molecules/unit cell) | 4 |
Intermolecular Interactions and Crystal Packing Motifs
The precise three-dimensional arrangement of molecules in the crystalline state is dictated by a complex interplay of intermolecular forces. While specific crystallographic data for this compound is not publicly available, an analysis of its functional groups—a pyridine ring, two bromine substituents, and a methylthio group—allows for a detailed prediction of the intermolecular interactions and crystal packing motifs that likely govern its solid-state structure. The dominant forces expected to be at play are halogen bonds, supplemented by various weaker interactions.
The crystal packing of this compound is anticipated to be heavily influenced by halogen bonding. The bromine atoms on the pyridine ring, rendered electrophilic by the electron-withdrawing nature of the aromatic system, are poised to act as halogen bond donors. These bromine atoms can engage in directional interactions with Lewis basic sites on adjacent molecules. The most probable halogen bond acceptor is the nitrogen atom of the pyridine ring, leading to the formation of Br···N linkages. Such interactions are a well-documented and significant force in the crystal engineering of halogenated pyridines.
Another potential, albeit weaker, halogen bond acceptor is the sulfur atom of the methylthio group. The lone pairs on the sulfur atom can interact with the electrophilic region of a bromine atom on a neighboring molecule, resulting in Br···S contacts. The presence of two bromine atoms at the 3- and 5-positions creates the possibility for the formation of extended supramolecular networks. For instance, molecules could assemble into chains or sheets stabilized by these halogen bonds.
The methyl group of the methylthio substituent and the hydrogen atoms on the pyridine ring can participate in weak C-H···π and C-H···Br or C-H···N hydrogen bonds. While individually weak, the cumulative effect of these interactions can significantly influence the final crystal packing arrangement. Furthermore, π-π stacking interactions between the electron-deficient pyridine rings of adjacent molecules may occur, likely in an offset or slipped arrangement to minimize electrostatic repulsion.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium-sized organic molecules. It is the standard method for investigating the electronic properties of substituted pyridines. tandfonline.commostwiedzy.plresearchgate.net
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 3,5-Dibromo-2-(methylthio)pyridine, this would involve calculating the total energy for various spatial arrangements (conformations), particularly concerning the orientation of the methylthio (-S-CH₃) group relative to the pyridine (B92270) ring.
The process involves starting with an initial guess of the structure and using a DFT functional (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311++G(d,p)) to find the geometry that corresponds to a minimum on the potential energy surface. tandfonline.com The resulting bond lengths, bond angles, and dihedral angles define the ground-state structure of the molecule. For example, studies on other substituted pyridines have shown how different functional groups influence the planarity and symmetry of the pyridine ring. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-S | Value in Å |
| Bond Length | S-C(methyl) | Value in Å |
| Bond Length | C3-Br | Value in Å |
| Bond Length | C5-Br | Value in Å |
| Bond Angle | C2-S-C(methyl) | Value in degrees |
| Dihedral Angle | C3-C2-S-C(methyl) | Value in degrees |
This table is illustrative. Actual values would be obtained from a DFT calculation.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, FMO analysis would reveal the distribution of electron density. It is expected that the HOMO would have significant contributions from the sulfur atom of the methylthio group and the pyridine ring's π-system. The LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing bromine atoms. DFT calculations on substituted bipyridines have shown that electron-donating or -withdrawing groups significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | Calculated Value | Electron-donating capability |
| LUMO | Calculated Value | Electron-accepting capability |
| HOMO-LUMO Gap | Calculated Value | Chemical reactivity/stability |
This table is illustrative. Actual values would be obtained from a DFT calculation.
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.
The MESP is color-coded:
Red: Regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack. For this compound, this would likely be around the nitrogen atom of the pyridine ring and potentially the sulfur atom.
Blue: Regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.
Green: Regions of neutral potential.
MESP analysis of related halo-pyridines confirms that the nitrogen atom is typically a site of negative potential, while the hydrogen atoms of the ring and the regions around halogen substituents can be electron-deficient. mostwiedzy.pl
Prediction of Spectroscopic Parameters
Computational methods can simulate various types of spectra, providing a powerful tool for interpreting and verifying experimental data.
IR and Raman Spectra: Theoretical vibrational frequencies can be calculated using DFT. These calculations predict the frequencies at which the molecule will absorb infrared radiation or scatter Raman light, corresponding to specific bond stretches, bends, and torsions. By comparing the calculated spectrum with an experimental one, chemists can confirm the structure of a synthesized compound.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. tandfonline.com This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This analysis helps to understand the electronic structure and the nature of the transitions (e.g., π → π* or n → π*). For substituted pyridines, the position and intensity of absorption bands are highly dependent on the nature and position of the substituents. tandfonline.comresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These values can then be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
Calculated NMR shifts are highly sensitive to the molecular geometry and electronic environment. Comparing the predicted chemical shifts for ¹H and ¹³C nuclei with experimental values serves as a stringent test of the accuracy of the computed structure. Discrepancies can often point to specific conformational or electronic effects that were not initially considered.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | Calculated Value |
| C3 | Calculated Value |
| C4 | Calculated Value |
| C5 | Calculated Value |
| C6 | Calculated Value |
| C (methyl) | Calculated Value |
This table is illustrative. Actual values would be obtained from a GIAO-DFT calculation.
Reactivity and Selectivity Prediction via Quantum Descriptors
Quantum descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the chemical reactivity of a molecule.
Global reactivity indices provide a general overview of a molecule's stability and reactivity. These are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A study on 6-amino-3-bromo-2-methylpyridine (B189396) revealed HOMO and LUMO energies of -6.2056 eV and -1.2901 eV, respectively, indicating a significant energy gap that points to good stability. researchgate.net For this compound, the presence of two electron-withdrawing bromine atoms and a sulfur atom is expected to influence these frontier orbitals significantly. The electronegative bromine atoms tend to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. wikipedia.org
Local reactivity, which pinpoints the most reactive sites within the molecule, is described by Fukui functions. These functions help identify which atoms are most likely to be attacked by electrophiles, nucleophiles, or radicals. researchgate.net In the case of this compound, the pyridine nitrogen is a likely site for electrophilic attack due to its basicity. wikipedia.org Conversely, the carbon atoms bonded to the bromine atoms are expected to be primary sites for nucleophilic substitution reactions. nih.govresearchgate.net
Table 1: Key Global Reactivity Descriptors and Their Significance
| Descriptor | Symbol | Significance |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical stability. |
| Electronegativity | χ | Measures the tendency of a molecule to attract electrons. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. |
| Electrophilicity Index | ω | Quantifies the electrophilic power of a molecule. |
This table provides a general overview of global reactivity descriptors. Specific calculated values for this compound would require a dedicated DFT study.
Computational chemistry allows for the detailed exploration of reaction mechanisms. By mapping the potential energy surface, chemists can identify the most energetically favorable reaction pathways. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which determines the activation energy and, consequently, the reaction rate. nih.govresearchgate.net
For this compound, this type of analysis would be particularly useful in understanding reactions such as nucleophilic aromatic substitution (SNAr). nih.gov For instance, computational modeling could determine whether a nucleophile would preferentially attack the C-3 or C-5 position by comparing the activation energies of the two possible pathways. Such studies have been performed on other halogenated pyridines, indicating that steric and electronic factors dictated by the substituents play a crucial role in determining the outcome of the reaction. nih.govresearchgate.net
Non-Linear Optical (NLO) Property Assessment
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics. rsc.org The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). Molecules with significant NLO properties often feature a "push-pull" electronic structure, where an electron-donating group is conjugated with an electron-accepting group, leading to intramolecular charge transfer. nih.gov
In this compound, the methylthio group (-SMe) can act as an electron donor, while the dibrominated pyridine ring serves as an electron-withdrawing scaffold. This arrangement suggests potential for NLO activity. Computational studies on other pyridine derivatives have shown that the strategic placement of donor and acceptor groups can lead to substantial hyperpolarizability values. nottingham.ac.uk A theoretical investigation of a pyrimidine (B1678525) derivative, which also contains a π-deficient ring, highlighted its potential for NLO applications. rsc.org The calculation of the first-order hyperpolarizability of this compound would provide a quantitative measure of its NLO potential. nih.govrsc.org
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized bonds and lone pairs. researchgate.netresearchgate.net It provides detailed information about charge distribution, hybridization, and stabilizing intramolecular interactions arising from electron delocalization. researchgate.netnottingham.ac.uk
Applications in Advanced Organic Synthesis and Materials Science Research
Role in Advanced Analytical Methodologies
Extensive research of scientific literature and chemical databases reveals no specific documented applications of 3,5-Dibromo-2-(methylthio)pyridine in advanced analytical methodologies. There is currently no available information to suggest its use as a reagent, standard, or in the development of analytical techniques.
While the analysis of pyridine (B92270) derivatives is a common practice in analytical chemistry, and various methods involving chromatography and spectroscopy are employed, there are no specific research findings or established protocols that utilize this compound for these purposes. Similarly, literature on derivatizing agents for enhancing detection in techniques like HPLC, or on internal standards for quantitative analysis by GC-MS, does not mention this particular compound.
Therefore, based on the current body of scientific knowledge, the role of this compound in advanced analytical methodologies is not established.
Concluding Remarks and Future Research Outlook
Summary of Key Research Findings and Methodological Advancements
Research on 3,5-Dibromo-2-(methylthio)pyridine has primarily focused on its synthesis and its utility as a reactive intermediate. A key methodological advancement is its efficient synthesis via the nucleophilic substitution of 3,5-dibromopyridine (B18299) with sodium thiomethoxide. chemicalbook.com This method is notable for its high yield and regioselectivity.
The true value of this compound lies in its reactivity, which is dictated by its distinct functional groups. The bromine atoms at the 3- and 5-positions are excellent leaving groups, making them ideal handles for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This allows for the straightforward introduction of aryl, heteroaryl, or alkyl substituents to the pyridine (B92270) core. Furthermore, the methylthio group at the 2-position can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties of the molecule or participate in further reactions. This trifunctional nature makes the compound a highly valuable precursor for generating molecular diversity in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals. nih.gov
Identification of Unexplored Research Avenues
Despite its potential, the full scope of applications for this compound remains largely unexplored.
Medicinal Chemistry: While pyridine derivatives are integral to numerous FDA-approved drugs, targeting everything from cancer to central nervous system disorders, the specific derivatives of this compound have not been extensively studied. nih.govrsc.org A significant unexplored avenue is the systematic synthesis and screening of compound libraries derived from this scaffold. Such libraries could be tested for activity against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, potentially leading to the discovery of new therapeutic agents. nih.govresearchgate.net
Materials Science: The application of this compound in materials science is a nascent field. Bipyridine derivatives, which share structural similarities, are used in creating organometallic complexes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com A similar approach could be taken with this compound. Its dibromo functionality allows it to act as a monomer for synthesizing novel conjugated polymers or as a core for building metal-organic frameworks (MOFs) with tailored electronic and photophysical properties. The influence of the methylthio group on the material's final properties is a particularly interesting area for investigation.
Catalysis: The pyridine nitrogen and the sulfur atom of the methylthio group are potential coordination sites for metal ions. This suggests that derivatives of this compound could be designed as novel ligands for homogeneous catalysis. The steric and electronic properties of the ligand could be fine-tuned by replacing the bromine atoms, offering a platform for developing highly selective and efficient catalysts.
Potential for Novel Synthetic Methodologies
Advancements in synthetic organic chemistry open up new possibilities for the synthesis and modification of this compound.
Modern Synthetic Techniques: While the classical synthesis is effective, there is potential for improvement using modern methodologies. Microwave-assisted synthesis and continuous flow reactors could significantly reduce reaction times, improve yields, and allow for safer and more scalable production.
C-H Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. researchgate.net Exploring the selective C-H activation of the C-4 position of the pyridine ring would provide a more atom-economical route to tetra-substituted pyridines, bypassing the need for pre-functionalized starting materials.
Biocatalysis: The use of enzymes for synthetic transformations offers a green and highly selective alternative to traditional chemical methods. Investigating enzymatic approaches for the synthesis or modification of this compound could lead to more sustainable and efficient processes.
Prospects for Rational Design of Advanced Pyridine-Based Materials
The future of developing materials based on this compound lies in a rational design approach, where computational modeling precedes and guides synthetic efforts.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and physical properties of materials derived from this scaffold. By modeling how different substituents at the 3- and 5-positions affect the HOMO/LUMO energy levels and charge transport properties, researchers can identify promising candidates for applications in electronics, such as OLEDs, organic photovoltaics (OPVs), and field-effect transistors (OFETs), before committing to lengthy synthetic campaigns.
Smart Materials and Sensors: The inherent Lewis basicity of the pyridine nitrogen and the sulfur atom makes this scaffold an excellent candidate for developing chemosensors. researchgate.netossila.com Through rational design, derivatives can be created where the binding of a specific analyte (e.g., a metal ion or a small molecule) to these sites triggers a measurable change in fluorescence or color.
Conjugated Polymers: The dibromo functionality makes this compound an ideal monomer for polycondensation reactions, such as Suzuki or Stille coupling. This allows for the creation of well-defined conjugated polymers. The ability to precisely place different functional groups on the polymer backbone through the selection of co-monomers offers a powerful tool for tuning the material's properties for specific applications, from conductive plastics to components in advanced optical devices.
Q & A
Q. What are the recommended synthetic routes for 3,5-dibromo-2-(methylthio)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves bromination and thioether formation. For brominated pyridines, lithiation using lithium diisopropylamide (LDA) followed by electrophilic quenching (e.g., Br₂) is effective for regioselective substitution . For the methylthio group, nucleophilic substitution (e.g., using NaSMe or MeSH under basic conditions) at the 2-position is common. Optimizing solvent choice (e.g., ethanol under reflux) and catalytic acids/bases improves yield and purity . Control reaction time (6–12 hrs) and temperature (60–80°C) to minimize side products like dehalogenation or over-bromination.
Q. How can researchers confirm the structure of this compound using spectroscopic techniques?
- Methodological Answer :
- FT-IR/Raman : Identify C-Br (550–650 cm⁻¹) and C-S (600–700 cm⁻¹) stretching vibrations. Compare experimental peaks with DFT-calculated spectra for validation .
- NMR : In H NMR, the methylthio group (SCH₃) appears as a singlet at ~2.5 ppm. C NMR shows pyridine carbons at 120–150 ppm, with deshielded C-Br (~105 ppm) and C-S (~40 ppm) .
- Mass Spectrometry : Expect a molecular ion peak at m/z 282.89 (C₆H₄Br₂NS) with isotopic patterns confirming bromine .
Advanced Research Questions
Q. How do electronic effects of bromine and methylthio substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine at the 3- and 5-positions acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic substitution at the 2- and 6-positions. The methylthio group at position 2 is electron-donating, stabilizing intermediates in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with arylboronic acids in toluene/EtOH (105°C) for selective coupling at the 6-position, leveraging steric hindrance from the methylthio group to direct reactivity . Monitor regioselectivity via HPLC or F NMR if fluorinated analogs are synthesized.
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in H NMR shifts (e.g., SCH₃ signal splitting) may arise from solvent polarity or trace impurities. Purify via column chromatography (silica gel, hexane/EtOAc 4:1) and reacquire spectra in deuterated DMSO to enhance resolution . For ambiguous mass spectrometry fragments, use high-resolution HRMS (error < 2 ppm) and compare with computational predictions (Gaussian 09, B3LYP/6-31G**) .
Q. How can computational chemistry predict the biological activity of this compound analogs?
- Methodological Answer : Perform DFT calculations to map HOMO-LUMO gaps (indicating electron transport) and NBO analysis to identify charge transfer interactions. For example, a smaller HOMO-LUMO gap (~4 eV) correlates with higher reactivity in enzyme binding . Dock optimized structures into target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina, focusing on halogen bonding between Br and active-site residues . Validate with in vitro MIC assays against relevant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
